Bis(2-methoxyethyl) phthalate, also known as di(2-methoxyethyl) phthalate, is an organic compound with the molecular formula C₁₄H₁₈O₆ and a molecular weight of approximately 282.29 g/mol. It appears as a colorless, oily liquid with a mild aromatic odor. This compound is classified as a phthalate ester, characterized by its diester structure consisting of a benzenedicarboxylic acid head group linked to two 2-methoxyethyl ester side chains. Its low water solubility (0.9 g/L at 20°C) and high boiling point (340°C) make it suitable for various industrial applications .
DMEP was used as a solvent for various organic compounds, including polymers, dyes, and other research chemicals. This was due to its ability to dissolve a wide range of materials and its relatively low volatility. However, due to concerns about its safety and potential health effects, its use as a solvent has largely been replaced by safer alternatives. Source: National Library of Medicine - [PubChem Bis(2-methoxyethyl) phthalate: ]
DMEP was also used as a plasticizer in various research applications, such as in the production of membranes for scientific instruments and other research equipment. As a plasticizer, it increased the flexibility and workability of certain materials. However, similar to its use as a solvent, concerns about its safety have led to the use of safer alternatives in most research applications. Source: European Chemicals Agency - [Bis(2-methoxyethyl) phthalate - Substance Information: ]
Bis(2-methoxyethyl) phthalate undergoes hydrolysis in biological systems, primarily converting into mono(2-methoxyethyl) phthalate and 2-methoxyethanol. The latter can further oxidize to methoxyacetic acid. These metabolic pathways indicate that the compound can be rapidly metabolized and excreted, predominantly through urine .
In laboratory settings, bis(2-methoxyethyl) phthalate has shown reactivity with oxidizing agents, which can lead to combustion under heat or flame conditions .
The synthesis of bis(2-methoxyethyl) phthalate typically involves the esterification of phthalic anhydride or phthalic acid with 2-methoxyethanol in the presence of an acid catalyst. This reaction produces the diester through a condensation process that releases water as a byproduct. The reaction conditions often include heating under reflux to promote complete conversion .
Bis(2-methoxyethyl) phthalate is utilized in various applications due to its properties as a plasticizer and solvent. Key applications include:
Its unique properties make it particularly useful in consumer products such as toys and food packaging materials .
Research on interaction studies of bis(2-methoxyethyl) phthalate has focused on its metabolic pathways and potential toxicological effects. Studies indicate that it interacts with biological systems by undergoing hydrolysis and oxidation, leading to metabolites that may exert different biological effects compared to the parent compound. The compound's ability to cross biological membranes, including the placenta, raises concerns about its impact on fetal development .
Several compounds share structural similarities with bis(2-methoxyethyl) phthalate. Here are some notable comparisons:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Diethyl phthalate | C12H14O4 | Common plasticizer; higher volatility |
Dibutyl phthalate | C16H22O4 | Widely used plasticizer; higher toxicity |
Dimethyl phthalate | C10H10O4 | Lower molecular weight; similar applications |
Diisobutyl phthalate | C18H30O4 | Higher boiling point; used in high-performance plastics |
Di(2-ethylhexyl) phthalate | C24H38O4 | Commonly used plasticizer; significant environmental concerns |
Uniqueness: Bis(2-methoxyethyl) phthalate is distinguished by its specific methoxyethylene glycol side chains which influence its metabolic pathways and potential toxicity differently than other more commonly used phthalates like di(2-ethylhexyl) phthalate or dibutyl phthalate .
Health Hazard